An In-Depth Technical Guide to Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 1143-82-4)
An In-Depth Technical Guide to Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 1143-82-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, with CAS number 1143-82-4, is a polysubstituted isoxazole that serves as a valuable scaffold and intermediate in synthetic organic chemistry. The isoxazole core is a prominent feature in numerous biologically active compounds, conferring a unique combination of electronic and steric properties.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, structural and physical properties, characteristic spectroscopic data, chemical reactivity, and its current and potential applications in medicinal chemistry and beyond. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize this versatile molecule in their scientific endeavors.
Molecular Structure and Physicochemical Properties
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a molecule characterized by a central 5-membered isoxazole ring, substituted with a phenyl group at the 3-position, a methyl group at the 5-position, and an ethoxycarbonyl group at the 4-position.
Molecular Structure:
Figure 1: 2D structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
X-ray crystallography data reveals that the dihedral angle between the phenyl and isoxazole rings is approximately 43.40°.[1][3] The ethoxycarbonyl group is also twisted out of the plane of the isoxazole ring.[1][3]
Physicochemical Data Table:
| Property | Value | Reference |
| CAS Number | 1143-82-4 | [4] |
| Molecular Formula | C₁₃H₁₃NO₃ | [4] |
| Molecular Weight | 231.25 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 49 °C | [5] |
| Boiling Point | 372.9 °C at 760 mmHg | [3] |
| Density | 1.148 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and chloroform. | |
| InChIKey | WFAYOALRVTWYQB-UHFFFAOYSA-N | [4] |
Synthesis Methodologies
The synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and desired scale.
From Benzaldehyde Oxime and Ethyl Acetoacetate
A well-established method involves the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of an oxidizing agent like Chloramine-T.[1] This method proceeds via a 1,3-dipolar cycloaddition pathway.
Reaction Scheme:
Figure 2: Synthesis from Benzaldehyde Oxime.
Experimental Protocol:
-
To a stirred solution of benzaldehyde oxime (1.0 g, 8.33 mmol) and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in 20 mL of ethyl alcohol, add Chloramine-T (2.33 g, 8.33 mmol).
-
Maintain the reaction mixture at 10°C and stir for approximately 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from hot ethanol to obtain the pure product.[1]
Rationale: This method is efficient for lab-scale synthesis. The in-situ generation of a nitrile oxide from the benzaldehyde oxime, facilitated by Chloramine-T, is the key step. This reactive intermediate then undergoes a [3+2] cycloaddition with the enol form of ethyl acetoacetate to regioselectively form the isoxazole ring.
From Phenylnitromethane and Sodium Ethyl Acetoacetate
An alternative patented method utilizes phenylnitromethane and sodium ethyl acetoacetate. This approach also leverages the principles of 1,3-dipolar cycloaddition.
Reaction Scheme:
Figure 3: Synthesis from Phenylnitromethane.
Experimental Protocol:
-
In a three-necked round-bottom flask, dissolve sodium ethyl acetoacetate (2.93 g, 19.8 mmol) in dimethylsulfoxide (15 mL) and triethylamine (6 mL, 47.2 mmol).
-
Prepare a solution of phenylnitromethane (2.7 mL, 19.8 mmol) and ethyl chloroformate (1.89 mL, 19.8 mmol) in tetrahydrofuran (5 mL).
-
Add the phenylnitromethane solution to the reactor at a controlled rate (e.g., 7 mL/hour) with stirring.
-
After the addition is complete, the product can be isolated by neutralization with 1N HCl, extraction with methylene chloride, and purification by column chromatography.
Rationale: This method generates the nitrile oxide intermediate from phenylnitromethane and ethyl chloroformate. The use of a pre-formed enolate (sodium ethyl acetoacetate) can offer advantages in terms of reaction control and scalability.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
¹H NMR Spectroscopy:
A publication reports the following ¹H NMR data in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.42–7.23 | m | 5H | Phenyl protons |
| 3.75 | q | 2H | -OCH₂CH₃ |
| 2.43 | s | 3H | -CH₃ (isoxazole) |
| 1.05 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy:
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium-Strong | C=C and C=N stretches (aromatic and isoxazole rings) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry:
The electron impact mass spectrum should show a molecular ion peak (M⁺) at m/z = 231. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, M-45), the entire ester group (-COOC₂H₅, M-73), and fragmentation of the isoxazole ring.
Chemical Reactivity and Derivatization
The chemical reactivity of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is dictated by its key functional groups: the ester, the isoxazole ring, and the methyl group.
Reactivity Workflow:
Figure 4: Key Reactivity Pathways.
-
Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding 5-methyl-3-phenylisoxazole-4-carboxylic acid . This carboxylic acid is a versatile intermediate for further derivatization, such as the formation of amides and other esters.
-
Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to the corresponding primary alcohol, (5-methyl-3-phenylisoxazol-4-yl)methanol .
-
Amidation: The ester can undergo amidation with various primary and secondary amines, typically at elevated temperatures, to produce a diverse range of 5-methyl-3-phenylisoxazole-4-carboxamides .
-
Isoxazole Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation, for instance, can open the ring to form β-aminovinyl ketone derivatives. This transformation provides a pathway to other classes of compounds.
Applications in Research and Development
The structural motifs present in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate make it a compound of significant interest, particularly in the field of medicinal chemistry.
-
Intermediate for Anti-Influenza Agents: This compound has been utilized as a key intermediate in the synthesis of novel isoxazol-4-carboxa piperidyl derivatives that target the influenza A virus nucleoprotein. This highlights its utility in the development of new antiviral therapies.
-
Scaffold for Modulators of Protein-Protein Interactions: The corresponding carboxylic acid has been used to create a library of amides that were screened for their ability to modulate the GATA4-NKX2-5 protein-protein interaction, which is relevant to cardiac development. This demonstrates its potential as a scaffold in the design of molecules that target challenging biological pathways.
-
Agrochemical Potential: Isoxazole-containing compounds are known to exhibit herbicidal and fungicidal activities.[6] While specific applications of this exact molecule in agrochemicals are not widely reported, its structure suggests it could be a valuable building block for the synthesis of new crop protection agents.
-
Materials Science: The isoxazole ring is also being explored in materials science for applications such as dye-sensitized solar cells and as a component of liquid crystals.[6][7] The phenyl and ester functionalities of the title compound offer sites for polymerization or modification to tune the material's properties.
Conclusion
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a readily accessible and synthetically versatile heterocyclic compound. Its well-defined structure and the reactivity of its functional groups make it an important building block for the creation of more complex molecules with potential applications in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers looking to incorporate this valuable compound into their research programs.
References
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Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. [Link]
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Chemsrc. (2025, August 21). CAS#:1143-82-4 | Ethyl 5-methyl-3-phenyl-4-isoxazole carboxalate. Chemsrc. Retrieved from [Link]
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Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). RSC Publishing. [Link]
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Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. (2019). Journal of Medicinal Chemistry. [Link]
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Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Bentham Science Publishers. [Link]
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Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Ingenta Connect. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]
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5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. [Link]
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ChemBK. (2024, April 9). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ChemBK. Retrieved from [Link]
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Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). NIH. [Link]
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